molecular formula C8H14N4OS B14493354 4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 63615-07-6

4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14493354
CAS No.: 63615-07-6
M. Wt: 214.29 g/mol
InChI Key: GSDQCHJBARSIGB-UHFFFAOYSA-N
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Description

4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a morpholine ring attached to a triazole-thione structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of morpholine with ethyl bromoacetate, followed by cyclization with thiourea. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium ethoxide to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, such as room temperature to 80°C .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes and receptors, disrupting their normal function. The compound’s structure allows it to bind to active sites and interfere with the catalytic activity of enzymes or the signaling pathways of receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione apart is its unique combination of a morpholine ring and a triazole-thione structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

63615-07-6

Molecular Formula

C8H14N4OS

Molecular Weight

214.29 g/mol

IUPAC Name

4-(2-morpholin-4-ylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H14N4OS/c14-8-10-9-7-12(8)2-1-11-3-5-13-6-4-11/h7H,1-6H2,(H,10,14)

InChI Key

GSDQCHJBARSIGB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=NNC2=S

Origin of Product

United States

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